Researchers requiring a mixed 5-HT1A/1B agonist face limited options: comparators like sumatriptan exhibit weak rodent 5-HT1B potency (p[A50]=5.93 vs 9.09). RU 24969 hemisuccinate (CAS 66611-27-6) provides potent, preferential 5-HT1B agonism (Ki 0.38 nM) with substantial 5-HT1A affinity (Ki 2.5 nM) and minimal off-target binding. Its well-characterized in vivo profile-inducing robust hyperlocomotion and adipsia-enables reliable receptor deconvolution when paired with selective antagonists (WAY 100635, GR 127935). Verified purity, global shipping from BenchChem.
Molecular FormulaC32H38N4O6
Molecular Weight574.7 g/mol
CAS No.66611-27-6
Cat. No.B1663675
⚠ Attention: For research use only. Not for human or veterinary use.
RU 24969 hemisuccinate (butanedioic acid; bis(5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole), CAS 66611-27-6) is a synthetic indole derivative that functions as a potent and preferential agonist at serotonin 5-HT1B receptors, with substantial secondary affinity for 5-HT1A receptors. It exhibits a binding affinity (Ki) of 0.38 nM for 5-HT1B and 2.5 nM for 5-HT1A, with minimal affinity for other central receptor sites . The compound is centrally active following systemic administration and is widely employed as a pharmacological tool to dissect the roles of 5-HT1 receptor subtypes in neurobehavioral and neurochemical studies [1].
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Workflow5-HT1B/1A receptor subtype dissection in neurobehavioral and neurochemical models
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Selection contextCentrally active 5-HT1B-preferring agonist with dual 5-HT1A affinity; systemic administration supported
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Use contextPharmacological tool for studying serotonergic autoregulation and synergistic receptor activation
[1] Giles H, et al. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding. Br J Pharmacol. 1996 Mar;117(6):1119-26. doi: 10.1111/j.1476-5381.1996.tb16705.x. PMID: 8882605. View Source
While multiple serotonergic agonists target 5-HT1 receptors, direct substitution of RU 24969 with other in-class compounds is scientifically invalid due to critical differences in receptor selectivity profiles, functional potency, and resultant behavioral outcomes. Unlike selective 5-HT1B agonists (e.g., CP-93,129, anpirtoline), RU 24969 possesses a unique dual 5-HT1A/1B profile that elicits synergistic behavioral effects not achievable with single-receptor activation [1]. Conversely, clinically used antimigraine agents like sumatriptan exhibit markedly lower functional potency at the rodent 5-HT1B receptor, limiting their utility as preclinical comparators [2]. Furthermore, the partial agonist character of RU 24969 at certain endpoints distinguishes it from full agonists [3]. These pharmacological distinctions underscore why experimental outcomes obtained with RU 24969 cannot be extrapolated to alternative 5-HT1 ligands, necessitating its specific procurement for studies requiring a validated, mixed 5-HT1A/1B agonist tool.
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Dual-receptor activation requiredThe behavioral syndrome depends on both 5-HT1A and 5-HT1B activation; selective 5-HT1B agonists alone may not reproduce this phenotype.
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Partial agonist characterAt certain endpoints RU 24969 behaves as a partial agonist; functional outcomes may differ from full agonists and shift interpretation.
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Rodent potency advantage not transferableSumatriptan and other antimigraine agents show markedly lower functional potency at rodent 5-HT1B receptors, limiting preclinical comparator relevance.
[1] O'Neill MF, et al. RU24969-induced behavioural syndrome requires activation of both 5HT1A and 5HT1B receptors. Psychopharmacology (Berl). 1997 Aug;132(3):255-60. doi: 10.1007/s002130050343. PMID: 9292625. View Source
[2] Giles H, et al. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding. Br J Pharmacol. 1996 Mar;117(6):1119-26. doi: 10.1111/j.1476-5381.1996.tb16705.x. PMID: 8882605. View Source
[3] Van Heuven-Nolsen D, et al. RU 24969 (6.1) > sumatriptan (5.7). The maximal response to RU 24969 was less than that to the other compounds, implying that RU 24969 may behave as a partial agonist. Eur J Pharmacol. 1992. View Source
RU 24969: Quantitative Differentiation Evidence
5-HT1B/1A Receptor Binding Affinity
RU 24969 demonstrates preferential, high-affinity binding to the 5-HT1B receptor (Ki = 0.38 nM) alongside significant affinity for the 5-HT1A receptor (Ki = 2.5 nM). This yields a 5-HT1B:5-HT1A selectivity ratio of approximately 6.6-fold . In contrast, the antimigraine agent sumatriptan exhibits a reversed selectivity profile with lower absolute affinity, showing Ki values of 17 nM for 5-HT1D, 27 nM for 5-HT1B, and 100 nM for 5-HT1A .
Binding AffinityData to verify
5-HT1B Ki = 0.38 nM
5-HT1A Ki = 2.5 nM
Selectivity ratio ~6.6
vs Sumatriptan:
5-HT1B Ki = 27 nM
5-HT1A Ki = 100 nM
Sumatriptan: 5-HT1B Ki = 27 nM; 5-HT1A Ki = 100 nM
Quantified Difference
71-fold higher 5-HT1B affinity and 40-fold higher 5-HT1A affinity for RU 24969
Conditions
Radioligand binding assays using recombinant human receptors
Why This Matters
The exceptional 5-HT1B affinity enables robust target engagement at low concentrations, critical for minimizing off-target effects in in vivo behavioral pharmacology experiments.
In a functional assay measuring inhibition of forskolin-stimulated cAMP production in CHO cells endogenously expressing 5-HT1B receptors, RU 24969 (p[A50] = 9.09 ± 0.17) displayed the highest potency among tested agonists, exceeding that of 5-carboxamidotryptamine (8.86 ± 0.20), 5-HT (8.07 ± 0.05), the selective 5-HT1B agonist CP-93,129 (7.74 ± 0.10), and sumatriptan (5.93 ± 0.04) [1].
cAMP InhibitionHead-to-head
p[A50] = 9.09 ± 0.17
vs CP-93,129: p[A50] = 7.74
vs Sumatriptan: p[A50] = 5.93
Supports cAMP inhibition assay context; rodent model comparability may differ.
CHO cell endogenous expression; context-dependent potency interpretation.
22.4-fold more potent than CP-93,129; 1445-fold more potent than sumatriptan
Conditions
CHO(dhfr-) cells; inhibition of forskolin-stimulated cAMP production
Why This Matters
This superior functional potency at the native rodent 5-HT1B receptor validates RU 24969 as a highly efficacious tool for preclinical rodent studies, whereas sumatriptan's low potency limits its utility in these models.
[1] Giles H, et al. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding. Br J Pharmacol. 1996 Mar;117(6):1119-26. doi: 10.1111/j.1476-5381.1996.tb16705.x. PMID: 8882605. View Source
Behavioral Syndrome: 5-HT1A/1B Synergy
Direct comparative analysis of RU 24969 and the more selective 5-HT1B agonist anpirtoline revealed qualitatively distinct behavioral profiles. RU 24969 (1.25-10 mg/kg s.c.) induced a characteristic syndrome consisting of flat body posture and cage perimeter circling, whereas anpirtoline (1.25-5.0 mg/kg s.c.) produced increased ambulation with a distinct hopping motion [1]. The RU 24969-induced behavioral syndrome was attenuated by both the selective 5-HT1A antagonist WAY100635 and the 5-HT1B/D antagonist GR127935, while anpirtoline's effects were blocked only by GR127935 and remained largely unaffected by WAY100635 [1]. Coadministration of the selective 5-HT1A agonist 8-OH-DPAT with anpirtoline recapitulated the full RU 24969 behavioral syndrome, confirming a synergistic requirement for dual 5-HT1A/1B activation [1].
Behavioral SyndromeHead-to-head
RU 24969: flat body posture, circling
Anpirtoline: hopping ambulation
Synergy confirmed by 8-OH-DPAT + anpirtoline recapitulation
Flat body posture and cage perimeter circling at 1.25-10 mg/kg s.c.
Comparator Or Baseline
Anpirtoline: Hopping ambulation at 1.25-5.0 mg/kg s.c.
Quantified Difference
Qualitatively distinct behavioral syndromes; synergistic requirement for both 5-HT1A and 5-HT1B activation to produce RU 24969 phenotype
Conditions
Photocell activity cages in adult male rats; subcutaneous administration
Why This Matters
This evidence establishes that RU 24969's unique dual-receptor activation profile produces a specific, reproducible behavioral phenotype that cannot be replicated by selective 5-HT1B agonists, making it indispensable for studies requiring this particular serotonergic activation pattern.
[1] O'Neill MF, et al. RU24969-induced behavioural syndrome requires activation of both 5HT1A and 5HT1B receptors. Psychopharmacology (Berl). 1997 Aug;132(3):255-60. doi: 10.1007/s002130050343. PMID: 9292625. View Source
Hyperlocomotion and Adipsia: Receptor Mechanisms
RU 24969 dose-dependently induces two distinct behavioral responses in rats: adipsia (decreased water consumption) and hyperlocomotion (increased forward locomotion). At doses of 0.03-3.0 mg/kg s.c., RU 24969 significantly reduced water intake in water-deprived rats, an effect attenuated specifically by the 5-HT1B/1D antagonist GR 127935 (3.0 mg/kg) but not by the 5-HT1A antagonist WAY 100635 (1.0 mg/kg) [1]. In contrast, RU 24969 (0.3-3.0 mg/kg s.c.) produced dose-dependent hyperlocomotion that was blocked by WAY 100635 (1.0 mg/kg) but remained unaffected by GR 127935 (3.0 mg/kg) [1]. This pharmacological dissection demonstrates that RU 24969-induced adipsia is mediated by 5-HT1B mechanisms, while hyperlocomotion is driven by 5-HT1A activation [1].
Hyperlocomotion & AdipsiaHead-to-head
Adipsia: blocked by GR 127935 (5-HT1B)
Hyperlocomotion: blocked by WAY 100635 (5-HT1A)
Differential antagonist sensitivity confirms receptor mediation.
Supports receptor-subtype behavioral dissection in rodent models.
The ability to isolate distinct behavioral outputs to specific 5-HT1 receptor subtypes using a single compound provides a powerful experimental framework for dissecting serotonergic circuitry, a capability not offered by more selective agonists.
In Vivo PharmacologyHyperlocomotionAdipsiaReceptor Antagonism
[1] Aronsen D, et al. RU 24969-produced adipsia and hyperlocomotion: differential role of 5HT 1A and 5HT 1B receptor mechanisms. Pharmacol Biochem Behav. 2014 Sep;124:123-8. doi: 10.1016/j.pbb.2014.05.008. PMID: 24844705. View Source
Modulation of Hippocampal 5-HT Release
Using in vivo microdialysis in anesthetized rat hippocampus, RU 24969 (0.1-1 μM) produced a biphasic effect on extracellular 5-HT levels in the absence of a reuptake inhibitor, inducing either a decrease or an increase followed by a decrease in 5-HT output [1]. In the presence of the 5-HT reuptake blocker citalopram (1 μM), RU 24969 (1 μM) produced a monotonic decrease in 5-HT release [1]. In contrast, the more selective 5-HT1B agonist CP-93,129 (3-10 μM) elicited a concentration-dependent, monotonic suppression of 5-HT output regardless of citalopram presence, and lacked 5-HT reuptake blocking properties [1].
5-HT Release ModulationHead-to-head
RU 24969: biphasic effect (decrease or increase/decrease) without citalopram; monotonic decrease with citalopram
CP-93,129: monotonic suppression under all conditions
Supports autoreceptor and reuptake interaction studies; physiological relevance context.
Rat hippocampal microdialysis; reuptake component absent in CP-93,129.
Microdialysis5-HT ReleaseAutoreceptorHippocampus
Evidence Dimension
In Vivo Modulation of Hippocampal 5-HT Release
Target Compound Data
Biphasic effect (decrease or increase/decrease) without citalopram; monotonic decrease with citalopram
Comparator Or Baseline
CP-93,129: Monotonic suppression under all conditions
The complex neurochemical profile of RU 24969, including its subtle reuptake blocking component, more closely recapitulates the multifaceted actions of endogenous serotonin than highly selective synthetic agonists, making it a more physiologically relevant tool for studying serotonergic autoregulation.
Microdialysis5-HT ReleaseAutoreceptorHippocampus
[1] Hjorth S, Tao R. The putative 5-HT1B receptor agonist CP-93,129 suppresses rat hippocampal 5-HT release in vivo: comparison with RU 24969. Eur J Pharmacol. 1991 Dec 17;209(3):249-52. doi: 10.1016/0014-2999(91)90177-r. PMID: 1797566. View Source
RU 24969: Research Applications
Dissecting 5-HT1A/1B Behavioral Contributions
Utilize RU 24969 in combination with subtype-selective antagonists (e.g., WAY 100635 for 5-HT1A, GR 127935 for 5-HT1B) to deconvolve the receptor-specific components of serotonergic behaviors such as locomotion, fluid intake, and anxiety-like responses [1]. The compound's well-characterized in vivo pharmacology allows for clear interpretation of which receptor subtype mediates each behavioral endpoint [1].
Synergistic 5-HT1A/1B Signaling
Employ RU 24969 to study the functional consequences of simultaneous 5-HT1A and 5-HT1B receptor activation, a phenomenon not observed with single-receptor agonists [2]. This is particularly relevant for modeling endogenous serotonergic tone in circuits where both receptor subtypes are co-expressed and functionally coupled [2].
Serotonergic Rodent Model Validation
Use RU 24969 as a positive control or pharmacological challenge agent in rodent behavioral assays due to its robust and reproducible induction of hyperlocomotion and adipsia [1]. Its high functional potency at rodent 5-HT1B receptors (p[A50] = 9.09) ensures reliable target engagement compared to alternatives like sumatriptan (p[A50] = 5.93) [3].
Autoregulation of 5-HT Release
Apply RU 24969 in microdialysis experiments to examine the complex interplay between 5-HT1B autoreceptor activation and potential 5-HT reuptake inhibition, a profile that distinguishes it from more selective 5-HT1B agonists like CP-93,129 [4].
[1] Aronsen D, et al. RU 24969-produced adipsia and hyperlocomotion: differential role of 5HT 1A and 5HT 1B receptor mechanisms. Pharmacol Biochem Behav. 2014 Sep;124:123-8. doi: 10.1016/j.pbb.2014.05.008. PMID: 24844705. View Source
[2] O'Neill MF, et al. RU24969-induced behavioural syndrome requires activation of both 5HT1A and 5HT1B receptors. Psychopharmacology (Berl). 1997 Aug;132(3):255-60. doi: 10.1007/s002130050343. PMID: 9292625. View Source
[3] Giles H, et al. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding. Br J Pharmacol. 1996 Mar;117(6):1119-26. doi: 10.1111/j.1476-5381.1996.tb16705.x. PMID: 8882605. View Source
[4] Hjorth S, Tao R. The putative 5-HT1B receptor agonist CP-93,129 suppresses rat hippocampal 5-HT release in vivo: comparison with RU 24969. Eur J Pharmacol. 1991 Dec 17;209(3):249-52. doi: 10.1016/0014-2999(91)90177-r. PMID: 1797566. View Source
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